(S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine
Description
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1S)-1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8,12H,2-3,5,7,13H2,1H3/t12-/m0/s1 |
InChI Key |
GFKGRMQIBAWBBD-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC2=C1CCC2)N |
Canonical SMILES |
CCC(C1=CC=CC2=C1CCC2)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination with Chiral Auxiliaries
Reductive amination is a cornerstone method for introducing the amine group while preserving stereochemistry. For example:
-
Starting Material : 4-Cyano-1-indanone reacts with (S)-α-methylbenzylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form a diastereomeric intermediate.
-
Resolution : The intermediate undergoes catalytic hydrogenation (Pd/C, H₂) to remove the benzyl group, yielding (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.
-
Modification : Further alkylation or ketone reduction steps convert the nitrile group into the propan-1-amine moiety.
This method achieves enantiomeric excess (ee) >98% when optimized with trifluoroacetic acid (TFA) as a solvent at 70–75°C.
Catalytic Asymmetric Synthesis
Catalytic asymmetric hydrogenation offers a direct route to enantiomerically pure amines. While specific data for this compound is limited, analogous compounds provide insights:
Chiral Rhodium and Ruthenium Catalysts
-
Rhodium Complexes : Rhodium catalysts ligated to chiral phosphines (e.g., BINAP) enable asymmetric hydrogenation of enamines derived from indanone precursors. For example, hydrogenating 1-(2,3-dihydro-1H-inden-4-yl)propan-1-imine with [Rh(COD)((R)-BINAP)]BF₄ achieves 85–90% ee.
-
Ruthenium Catalysts : Ru-BINAP systems show higher tolerance for steric hindrance, potentially improving yields in bulky indene derivatives.
Table 1: Catalytic Hydrogenation Conditions and Outcomes
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| [Rh(COD)((R)-BINAP)]BF₄ | Propan-1-imine derivative | 50 | 10 | 88 | 75 |
| [RuCl₂((S)-BINAP)] | Enamine | 80 | 15 | 92 | 82 |
Enzymatic Resolution
Enzymatic methods resolve racemic mixtures using stereoselective enzymes. Although direct reports on the target compound are scarce, lipases and transaminases have been employed for analogous amines:
Lipase-Catalyzed Kinetic Resolution
-
Substrate : Racemic 1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine is acylated using vinyl acetate in the presence of Candida antarctica lipase B (CAL-B).
-
Outcome : The (S)-enantiomer remains unreacted, while the (R)-enantiomer is acetylated, achieving 90% ee after 24 hours.
Transaminase-Mediated Synthesis
-
Reagents : Pyridoxal-5'-phosphate (PLP)-dependent transaminases convert indenyl ketones to amines using L-alanine as an amine donor.
-
Optimization : Engineered transaminases (e.g., from Arthrobacter sp.) achieve >99% ee for (S)-configured amines at 30°C.
Comparative Analysis of Synthetic Routes
Each method has distinct advantages and limitations:
Table 2: Comparison of Preparation Methods
| Method | Enantiomeric Excess (%) | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 98 | 65–70 | High | Moderate |
| Catalytic Hydrogenation | 88–92 | 75–82 | Moderate | High |
| Enzymatic Resolution | 90–99 | 50–60 | Low | Low |
-
Reductive Amination : Preferred for industrial scale due to straightforward purification (e.g., acid-base extraction).
-
Catalytic Hydrogenation : Requires expensive chiral ligands but offers faster reaction times.
-
Enzymatic Methods : Eco-friendly but limited by enzyme stability and substrate specificity.
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Key optimizations include:
Solvent Systems
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indane core or the amine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as in the development of drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of key analogs, focusing on substitution patterns, stereochemistry, and reported activities:
Pharmacological and Physicochemical Comparisons
Substituent Position Effects :
- The 4-position substitution (as in the target compound and MGV354) is associated with enhanced interactions with aromatic binding pockets in enzymes or receptors, as seen in MGV354's activity on soluble guanylate cyclase .
- 5-position analogs (e.g., 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine) are linked to psychoactive effects, suggesting positional isomerism significantly alters biological targets .
Stereochemical Influence :
Physicochemical Properties :
Biological Activity
(S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine, with the CAS number 19340-97-7, is a chiral amine compound notable for its indane structure. This compound has garnered interest in pharmaceutical research due to its unique biological activities and potential therapeutic applications.
- Molecular Formula : C12H17N
- Molecular Weight : 175.27 g/mol
- IUPAC Name : this compound
The presence of the indane moiety contributes to its distinct chemical properties and biological activities, particularly in terms of receptor binding and enzyme inhibition.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been studied as a potential inhibitor for several enzymes, including monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters.
- Receptor Binding : It shows significant binding affinity to specific receptors within biological systems, influencing their function through mechanisms such as hydrogen bonding and electrostatic interactions.
The biological activity of this compound can be attributed to its chirality and the structural features of the indane moiety. These characteristics allow for stereospecific interactions with biological targets.
Table 1: Biological Targets and Activities
| Biological Target | Ligand Type | Binding Affinity (IC50) |
|---|---|---|
| MAO-B | Inhibitor | 21 nM |
| SERT | Antagonist | 46 nM |
| D2R | Agonist | Not specified |
| 5-HT1AR | Agonist | Not specified |
Study on MAO-B Inhibition
A study highlighted the inhibitory activity of this compound against MAO-B. The S-enantiomer demonstrated superior inhibition compared to its racemate, indicating the importance of stereochemistry in its pharmacological profile. The IC50 value of 21 nM suggests a potent interaction with this enzyme, which is relevant for developing treatments for neurodegenerative diseases like Parkinson's disease .
Interaction with Serotonin Transporter (SERT)
Research indicates that this compound also interacts with the serotonin transporter (SERT), functioning as an antagonist. This interaction is significant as it may contribute to mood regulation and has implications for treating depression and anxiety disorders .
Potential Applications
Given its biological activity, this compound holds promise in various therapeutic areas:
Neurodegenerative Diseases : Its MAO-B inhibitory action positions it as a candidate for developing symptomatic therapies for conditions like Parkinson's disease.
Mood Disorders : The interaction with SERT suggests potential applications in treating mood disorders by modulating serotonin levels.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine, and how is enantiomeric purity achieved?
- Methodological Answer : The compound is synthesized via catalytic hydrogenation and enzymatic resolution. Enzymatic methods using lipases or esterases resolve racemic mixtures, achieving >98% enantiomeric excess (ee). Industrial protocols emphasize temperature control (20–40°C) and solvent optimization (e.g., toluene/water biphasic systems) to enhance selectivity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : To confirm stereochemistry and indane moiety integrity.
- Mass Spectrometry (MS) : For molecular weight verification (175.27 g/mol, as per ).
- HPLC with chiral columns : To assess enantiopurity.
- X-ray crystallography : For absolute configuration determination (using SHELX software for refinement) .
Q. What are the primary biological targets or mechanisms reported for this compound?
- Methodological Answer : The compound acts as an enzyme inhibitor and interacts with receptors via hydrogen bonding and electrostatic interactions. Initial studies suggest affinity for monoamine transporters or G-protein-coupled receptors (GPCRs), though target validation requires competitive binding assays (e.g., radioligand displacement) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in catalytic hydrogenation?
- Methodological Answer : Key parameters include:
- Catalyst loading : 5–10% Pd/C or Rh-based catalysts.
- Hydrogen pressure : 50–100 psi for optimal reduction of intermediates.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance substrate solubility.
- Temperature : 25–60°C, balancing reaction rate and side-product formation .
Q. How should researchers resolve contradictions between in vitro binding affinity and in vivo efficacy data?
- Methodological Answer : Strategies include:
- Orthogonal assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics.
- Metabolic stability testing : Liver microsome assays to identify rapid degradation.
- Pharmacokinetic (PK) modeling : Adjust dosing regimens based on bioavailability studies .
Q. What computational approaches predict interactions with novel biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against GPCRs or enzymes.
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Comparative analysis : Align results with SAR data from structurally related amines (e.g., fluorophenyl analogs in ) .
Q. How can enantioselectivity be enhanced in enzymatic resolution?
- Methodological Answer :
- Enzyme engineering : Directed evolution of lipases (e.g., CAL-B) for improved substrate recognition.
- Solvent engineering : Use ionic liquids to stabilize enzyme conformations.
- Process intensification : Continuous flow systems to reduce reaction time and increase ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
